N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride
Overview
Description
N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride: is a chemical compound belonging to the class of indole derivatives3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE - DrugBank Online. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride typically involves the following steps:
Formation of 2,3-dihydro-1H-indole: This can be achieved through the reduction of indole using suitable reducing agents such as lithium aluminum hydride (LiAlH4).
Introduction of the Methanesulfonamide Group: The indole derivative is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonamide group.
Formation of Hydrochloride Salt: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-5,6-quinone derivatives.
Reduction: The compound can be reduced to form simpler indole derivatives.
Substitution Reactions: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Indole-5,6-quinone derivatives.
Reduction Products: Simpler indole derivatives.
Substitution Products: Various substituted methanesulfonamides.
Scientific Research Applications
Chemistry: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: It has been explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Indole-3-carboxamide
Indole-3-acetic acid
N-(2,3-dihydro-1H-indol-5-yl)methanesulfonamide hydrochloride
Uniqueness: N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
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Properties
IUPAC Name |
N-(2,3-dihydro-1H-indol-6-yl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-14(12,13)11-8-3-2-7-4-5-10-9(7)6-8;/h2-3,6,10-11H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMPZZYIMDFYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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